N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine
Overview
Description
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenylethanamine backbone with a substituted imidazole ring, making it a molecule of interest in various scientific fields due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine typically involves the following steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions. This process often involves nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Substitution Reactions: : The imidazole ring is then functionalized with a methyl group at the 5-position and a methylene group at the 4-position. This can be achieved through various substitution reactions using appropriate reagents and catalysts .
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Attachment of the Phenylethanamine Backbone: : The final step involves the attachment of the phenylethanamine backbone to the substituted imidazole ring. This can be done through nucleophilic substitution reactions, where the imidazole derivative reacts with a phenylethanamine precursor under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
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Batch or Continuous Flow Reactors: : These reactors are used to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality .
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Purification Techniques: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Nickel, palladium, and other transition metals.
Solvents: Polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
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Industry: : It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
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Pathways Involved: : It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Metiamide: Another histamine H2 receptor antagonist with similar therapeutic applications.
Imidazole Derivatives: Various imidazole derivatives with antimicrobial, antifungal, and antiviral properties.
Uniqueness
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-12-14(16-11-15-12)10-17(2)9-8-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEKDOYFRMJAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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